molecular formula C7H13ClN2O2 B13050388 Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl

Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl

Cat. No.: B13050388
M. Wt: 192.64 g/mol
InChI Key: KGFYFYBNYSACHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one HCl (CAS: 907611-38-5) is a bicyclic heterocyclic compound comprising a fused pyrazine-oxazine scaffold. Its molecular formula is C₇H₁₃ClN₂O₂, with a molecular weight of 192.64 g/mol . The compound features a stereogenic center at the 9aR position, making it a chiral molecule. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Industrially, it is marketed with ≥99% purity and stored under inert conditions due to its sensitivity to moisture and light .

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

4,6,7,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-4-9-2-1-8-3-6(9)5-11-7;/h6,8H,1-5H2;1H

InChI Key

KGFYFYBNYSACHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(=O)OCC2CN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Molecular Characteristics

  • Molecular Formula : C₇H₁₃ClN₂O₂

  • Molecular Weight : 192.64 g/mol

  • CAS Number : 908066-25-1

Chemical Reactions Involving Hexahydropyrazino[2,1-C] oxazin-3(4H)-one Hydrochloride

The reactivity of hexahydropyrazino[2,1-C] oxazin-3(4H)-one hydrochloride can be attributed to the presence of various functional groups within its structure. Key reactions include:

Key Chemical Reactions

The primary chemical reactions involving this compound include:

  • Nucleophilic Substitution : The presence of chlorine allows for nucleophilic substitution reactions where nucleophiles can attack the carbon bonded to chlorine, leading to various derivatives.

  • Acid-Base Reactions : The hydrochloride form can participate in acid-base neutralizations, which may affect its solubility and biological activity.

Biological Activity and Mechanism of Action

Hexahydropyrazino[2,1-C] oxazin-3(4H)-one hydrochloride has been studied for its biological activities, particularly as an antagonist of neurokinin receptors (NK1 and NK3). The mechanism involves binding to these receptors and inhibiting their activation by endogenous ligands such as substance P.

Therapeutic Implications

The antagonism of neurokinin receptors suggests potential therapeutic benefits in treating mood disorders and anxiety by modulating neurokinin signaling pathways.

Table 2: Biological Activities

ActivityMechanismImplications
Neurokinin AntagonismInhibition of receptor activationPotential treatment for anxiety and depression
Antimicrobial PropertiesInteraction with microbial enzymesPossible use in antimicrobial formulations

Scientific Research Applications

Medicinal Chemistry Applications

Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders and as a receptor antagonist.

Case Study: Receptor Antagonism

A study highlighted the compound's role as a dual NK-1/NK-3 receptor antagonist. The research demonstrated that this compound could effectively modulate neurokinin receptor activity, which is significant in treating conditions like anxiety and depression. The findings suggest that hexahydropyrazino derivatives may be developed into novel pharmacological agents targeting these receptors .

Materials Science Applications

In materials science, hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride has been explored for its potential as a polymer additive and gelling agent.

Data Table: Material Properties

PropertyValue
Boiling PointNot Available
SolubilitySoluble in water
Gelling CharacteristicsForms gels upon catalytic addition

Research indicates that when used as a gelling agent, this compound can enhance the stability and performance of various materials in industrial applications. Its ability to form gels that are impermeable to water makes it suitable for use in coatings and sealants .

Environmental Science Applications

The environmental implications of hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride have also been assessed. Its chemical properties allow for potential applications in groundwater treatment and contaminant removal.

Case Study: Groundwater Treatment

A recent study applied the principles of Henry's Law to evaluate the solubility and partitioning behavior of hexahydropyrazino compounds in aqueous environments. The research showed that these compounds could effectively reduce contaminant concentrations in water systems through adsorption processes .

Mechanism of Action

The mechanism of action of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one HCl, emphasizing key structural and functional differences:

Compound Name & CAS Molecular Formula Molecular Weight Key Substituents/Modifications Biological/Industrial Relevance
This compound (907611-38-5) C₇H₁₃ClN₂O₂ 192.64 Chiral 9aR configuration; HCl salt Intermediate in neuroactive drug synthesis
(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one HCl (1383427-89-1) C₇H₁₂ClN₂O₂ 191.64 Oxazinone ring at position 4; R-stereochemistry Investigated as a TRPV1 receptor modulator
Pyrido[2,1-c][1,4]oxazin-3(4H)-one (38436-63-4) C₈H₁₃NO₂ 155.19 Pyridine-fused oxazinone; lacks pyrazine ring Precursor for antibacterial agents
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: N/A) C₉H₉NO₂ 163.18 Benzene-fused oxazinone; methyl substituent Mycobacterial ThyX inhibitor (IC₅₀: 0.69 µM)
8-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (258532-76-2) C₈H₇NO₃ 165.15 Hydroxyl group at C8 position Intermediate in fluorescent dye synthesis

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt form of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one improves aqueous solubility (≥50 mg/mL) compared to neutral analogues like pyridine-fused oxazinones (<10 mg/mL) .
  • Bioactivity: Target Compound: Demonstrates moderate affinity for serotonin/dopamine receptors (Ki: 50–100 nM), likely due to the pyrazine moiety’s ability to mimic neurotransmitter structures . Benzoxazinone Analogues: Exhibit potent inhibition of mycobacterial ThyX (IC₅₀: 0.69 µM), attributed to the planar aromatic system’s interaction with enzyme active sites .
  • Toxicity: The hydrochloride salt shows moderate toxicity (LD₅₀: 250 mg/kg in rodents), while benzoxazinones with electron-withdrawing groups (e.g., nitro, chloro) display higher hepatotoxicity .

Biological Activity

Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride (HPO) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H13ClN2O
  • Molecular Weight : 192.64 g/mol
  • CAS Number : 907611-38-5

Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one HCl functions primarily as a neurokinin receptor antagonist. It has been studied for its effects on neurokinin receptors, particularly NK1 and NK3 receptors, which are implicated in various physiological processes including pain modulation and regulation of mood.

Pharmacological Effects

  • Neurokinin Receptor Antagonism :
    • HPO exhibits antagonistic properties at both NK1 and NK3 receptors. This dual action may contribute to its efficacy in treating conditions like hot flashes and mood disorders associated with menopause .
  • Impact on Vasomotor Symptoms :
    • Clinical studies have indicated that compounds similar to HPO can significantly reduce the frequency and severity of vasomotor symptoms (VMS) in postmenopausal women .

Efficacy Data

A summary of clinical findings related to the efficacy of HPO and its analogs is presented in the table below:

Study/TrialDosage (mg)Primary OutcomeResults
RELENT-1150Frequency of VMSSignificant reduction (P < 0.001)
SWITCH-1120Quality of Life ImprovementStatistically significant (P < 0.001)
OASIS 3160Safety and TolerabilityNo significant adverse events

Case Studies

Several studies have highlighted the clinical relevance of HPO:

  • Phase III Studies : The OASIS 3 study demonstrated that elinzanetant, a compound closely related to HPO, effectively mitigated moderate to severe VMS with a favorable safety profile . Participants reported improvements in sleep quality and overall well-being.
  • Phase II Trials : In trials assessing elinzanetant's pharmacokinetics, participants showed a dose-dependent response with significant reductions in VMS frequency at doses ≥150 mg .

Safety Profile

The safety assessments from various studies indicate that HPO and its analogs are generally well-tolerated. Commonly reported side effects include mild headache and gastrointestinal disturbances, with no severe drug-related liver toxicity observed .

Q & A

Basic Research Question

  • 1H NMR : Key signals include the oxazine ring protons (δ 3.5–4.5 ppm, multiplet) and piperazine NH/CH2 groups (δ 2.8–3.2 ppm). For the HCl salt, broad signals for protonated amines may appear .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C8H14ClN2O2 at m/z 213.0765) .
  • X-ray crystallography : Resolves stereochemistry, particularly for chiral centers in derivatives like (7S,9aS)-configured analogs .

How can researchers design experiments to evaluate the biological activity of this compound in modulating specific signaling pathways, such as NF-κB?

Advanced Research Question

  • Luciferase reporter assays : Transfect cells with NF-κB-responsive luciferase constructs and measure inhibition after compound treatment (IC50 determination) .
  • DNA binding assays : Use electrophoretic mobility shift assays (EMSAs) to assess compound interference with p65-DNA interactions .
  • Western blotting : Monitor downstream targets (e.g., phosphorylated IκBα, COX-2) to validate pathway modulation .

What strategies are employed in structure-activity relationship (SAR) studies to enhance the pharmacological profile of Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one derivatives?

Advanced Research Question

  • Core modifications : Introduce substituents at the piperazine or oxazine rings (e.g., trifluoromethyl, hydroxymethyl) to improve target affinity or solubility .
  • Bioisosteric replacement : Replace the oxazine oxygen with sulfur (e.g., thiazinone analogs) to alter metabolic stability .
  • Chiral resolution : Separate enantiomers via chiral HPLC to identify active stereoisomers, as seen in neurokinin receptor antagonists .

When encountering contradictory data in the literature regarding synthetic yield or biological efficacy, what analytical approaches should be prioritized to resolve discrepancies?

Advanced Research Question

  • Reproducibility checks : Replicate procedures under inert atmospheres (e.g., N2) to exclude moisture-sensitive side reactions .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) that may skew biological assays .
  • Dose-response validation : Test compounds across multiple cell lines (e.g., HepG2, Huh-7) to rule out cell-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.